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DL-SERINE (3,3-D2)

Cat. No.: B1579721
M. Wt: 107.1
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Description

Significance of Stable Isotope Labeling in Biomolecular Studies

Stable isotope labeling is a powerful technique that allows researchers to trace the journey of molecules through biological systems. silantes.commdpi.com By incorporating isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), scientists can create molecules with unique mass signatures that are distinguishable from their naturally abundant counterparts. silantes.comcreative-proteomics.com This method is fundamental to analyzing the metabolism and dynamics of small molecules, providing a direct way to measure the biosynthesis, transformation, and degradation of biomolecules. mdpi.comdiagnosticsworldnews.com

Unlike radioactive isotopes, stable isotopes are non-radioactive, making them exceptionally well-suited for a wide range of studies, including those in humans. mdpi.com The changes in isotope ratios, detectable by advanced analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, reveal reaction pathways and mechanisms. diagnosticsworldnews.comsigmaaldrich.com This approach has revolutionized the study of nucleic acids, proteins, and lipids, enabling precise quantification, enhanced structural resolution, and the ability to trace metabolic pathways in detail. silantes.comsigmaaldrich.com Isotope-labeled amino acids, in particular, serve as safe and effective tools in medicine, biology, and chemistry to understand metabolic processes and the mechanisms of disease. diagnosticsworldnews.com

Rationale for Deuteration at the 3,3-Positions of Serine in Tracer Applications

The strategic placement of deuterium atoms at the C-3 position of serine (creating 3,3-D2-serine) is critical for specific tracer applications. The two hydrogen atoms on the third carbon of serine are directly involved in key enzymatic reactions. For instance, enzymes like serine dehydratase catalyze the elimination of the hydroxyl group and the α-amino group from serine to form pyruvate (B1213749). wikipedia.org This reaction involves the removal of a hydrogen atom from the C-3 position.

By labeling this specific position, researchers can meticulously track the fate of the serine molecule's carbon backbone. When 3,3-D2-serine is introduced into a biological system, the deuterium atoms act as a stable isotopic marker. medchemexpress.com Analytical techniques such as mass spectrometry can then detect the +2 mass unit shift in metabolites derived from serine, allowing for the precise quantification of its conversion to other molecules like glycine (B1666218), cysteine, or its entry into pathways such as one-carbon metabolism. nih.govosti.gov This site-specific labeling provides unambiguous insights into the flux and regulation of serine-dependent metabolic pathways, which would be difficult to obtain with uniformly labeled molecules. nih.govacs.org For example, studies have used 2,3,3-²H-serine to measure the production of deuterium-labeled NADPH in the folate pathway. nih.gov

Historical Context of Deuterated Amino Acids in Mechanistic Investigations

The use of deuterium as a tracer in biological research dates back to the period following its discovery. Early pioneers like Hans Ussing demonstrated that deuterium from heavy water (D₂O) could be incorporated into amino acids and subsequently into proteins in rats, a landmark discovery made without the aid of modern mass spectrometry. physiology.org These foundational studies established the principle of using isotopic labels to follow metabolic processes in vivo.

Over the decades, with the advent of more sophisticated analytical technologies, the application of deuterated amino acids has become more refined. physiology.org Initially, research focused on using D₂O to label non-essential amino acids through intermediary metabolism, such as transamination. physiology.orgnih.gov The development of methods for the chemical synthesis of specifically deuterated amino acids allowed for more targeted investigations. mdpi.commdpi.com These labeled compounds have been instrumental in elucidating enzyme mechanisms, probing protein structure and dynamics, and understanding the metabolic stability of drugs. sigmaaldrich.comnih.govacs.org The ability to selectively replace hydrogen with deuterium at specific sites, such as the α- or β-carbons of amino acids, has provided researchers with powerful tools to ask precise questions about biochemical transformations and protein chemistry. nih.govucl.ac.uk

Compound Data

Below are the physical and chemical properties of the unlabeled and labeled serine compounds discussed in this article.

Table 1: Compound Properties

Property DL-Serine DL-SERINE (3,3-D2)
Molecular Formula C₃H₇NO₃ C₃H₅D₂NO₃
Molecular Weight 105.09 g/mol nih.gov Approx. 107.10 g/mol
Appearance Solid nih.gov Solid medchemexpress.com

| Synonyms | 2-Amino-3-hydroxypropanoic acid nih.gov | DL-Serine-d2 |

Properties

Molecular Weight

107.1

Purity

98%

Origin of Product

United States

Advanced Analytical Techniques Utilizing Dl Serine 3,3 D2

Mass Spectrometry-Based Approaches for Deuterated Serine Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The use of stable isotope-labeled compounds, such as DL-SERINE (3,3-D2), is fundamental to many quantitative MS applications. nih.govpitt.eduoup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Applications

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the quantitative analysis of amino acids in various biological matrices. In this approach, DL-SERINE (3,3-D2) is frequently employed as an internal standard. caymanchem.commdpi.com The co-elution of the labeled standard with the endogenous, unlabeled serine allows for accurate quantification by correcting for variations during sample preparation and analysis. nih.govmdpi.com

This method often involves a derivatization step to enhance the chromatographic separation and detection of serine enantiomers (D- and L-forms). researchgate.netnih.govresearchgate.net For instance, a study developing a method for D-serine determination in human serum used D-homoserine as an internal standard and achieved a linear calibration curve over a specific concentration range. nih.gov Another method for the simultaneous determination of D- and L-serine in human plasma utilized DL-serine-d3 as an internal standard, detecting the ions using multiple reaction monitoring (MRM). nih.gov The table below summarizes key aspects of quantitative LC-MS applications using deuterated serine.

ApplicationInternal StandardMatrixKey Findings
Determination of D-serineD-homoserineHuman SerumLinear calibration curve from 0.5–5.0 μM. nih.gov
Simultaneous determination of D- and L-serineDL-serine-d3Human PlasmaLinear calibration ranges of 0.01-10 μg/mL (D-serine) and 0.1-100 μg/mL (L-serine). nih.gov
Analysis of protein-bound cysteine and methionineDL-Ser-d3Plant SeedsHigh precision, accuracy, and reproducibility in absolute quantification. nsf.gov

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolomic Profiling

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolomic analysis, particularly for volatile and semi-volatile compounds. nih.govthermofisher.com For the analysis of non-volatile molecules like amino acids, a derivatization step is necessary to increase their volatility. nih.govuni-greifswald.deresearchgate.net

DL-SERINE (3,3-D2) and other deuterated amino acids are used as internal standards in GC-MS-based metabolomics to enable accurate quantification. sigmaaldrich.cnmdpi.com A study on transsulphuration in sheep utilized L-[2,3,3-d3]serine and measured its enrichment in plasma and skin samples via GC-MS analysis of its t-butyldimethylsilyl derivatives. nih.gov This approach allows for both targeted and untargeted profiling of metabolites. nih.gov The use of stable isotope-labeled standards is crucial for quality control and the normalization of technical errors in large-scale metabolomic studies. mdpi.com

Key derivatization agents and analytical parameters in GC-MS metabolomics are outlined in the following table.

Derivatization StepPurposeCommon Agents
MethoximationStabilizes carbonyl groupsMethoxylamine hydrochloride in pyridine
SilylationIncreases volatilityN-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.govmdpi.comnih.gov This method relies on the addition of a known amount of an isotopically labeled standard, such as DL-SERINE (3,3-D2), to a sample. ckisotopes.comisotope.com The labeled standard acts as an internal reference, co-eluting with the native analyte and allowing for its absolute quantification by measuring the ratio of the mass spectrometric signals of the labeled and unlabeled forms. nih.govsilantes.com

The principle of IDMS is that the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties during extraction, chromatography, and ionization, thus correcting for any sample loss or variation. nih.govpitt.edu This technique is widely applied in clinical chemistry and metabolomics for the precise measurement of metabolite concentrations. isotope.comisotope.com

Application in High-Throughput Metabolomics Workflows

DL-SERINE (3,3-D2) and other stable isotope-labeled compounds are integral to high-throughput metabolomics workflows. nsf.govsigmaaldrich.cn These workflows are designed to analyze a large number of samples efficiently, often employing automated sample preparation and data analysis pipelines. nsf.govresearchgate.net The use of deuterated standards allows for the simultaneous quantification of numerous metabolites with high precision and accuracy. nsf.govshimadzu.com

In large-scale studies, a mixture of deuterated amino acid standards is often used for broad metabolomic coverage. sigmaaldrich.cn These standards are essential for correcting matrix effects and ensuring data quality across extensive sample cohorts. mdpi.com High-throughput methods, often utilizing 96-well plate formats, have been developed for the absolute quantification of amino acids in various biological samples, including plant seeds and human plasma. nsf.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications of DL-SERINE (3,3-D2)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution and the solid state. nih.govckisotopes.com Isotopic labeling, including deuteration, plays a crucial role in simplifying complex NMR spectra and enabling the study of large biomolecules. nih.govckisotopes.comacs.org

Biomolecular NMR for Structural and Dynamic Characterization

In biomolecular NMR, DL-SERINE (3,3-D2) and other deuterated amino acids are used to simplify proton NMR spectra by replacing protons with deuterons. ckisotopes.comchemie-brunschwig.ch This reduction in proton density minimizes strong proton-proton dipolar couplings, leading to narrower linewidths and improved spectral resolution, which is particularly beneficial for studying large proteins and protein complexes. nih.govacs.org

The selective incorporation of deuterated amino acids allows for the detailed investigation of protein structure, dynamics, and interactions. nih.govresearchgate.netnih.gov For example, a study on deuterated DL- and L-serine enantiomers embedded in a stretched gel demonstrated the ability to resolve overlapping peaks and gain insights into molecular bond ordering. researchgate.net Furthermore, specific labeling patterns, such as protonation at the Hα position while maintaining side-chain deuteration, can provide new structural information, especially for membrane proteins. nih.gov The use of deuterated compounds in NMR is a key strategy for advancing our understanding of mechanistic structural biology. ckisotopes.com

Deuteration for Spectral Simplification and Sensitivity Enhancement in Protein NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the three-dimensional structure and dynamics of proteins in solution. However, for larger proteins (typically >25 kDa), NMR spectra can become exceedingly complex and difficult to interpret due to severe signal overlap and broad lines. peakproteins.com This is primarily caused by extensive ¹H–¹H dipolar couplings, which lead to rapid relaxation and loss of signal. peakproteins.com

Deuteration, the strategic replacement of protons (¹H) with deuterons (²H), is a highly effective strategy to mitigate these issues. peakproteins.com By expressing a protein in a medium containing deuterated compounds, such as DL-Serine (3,3-D2), non-exchangeable protons in CH, CH₂, and CH₃ groups are substituted with deuterium (B1214612). peakproteins.com This substitution dramatically reduces the dense network of proton-proton dipolar interactions, a major source of relaxation and line broadening in large proteins. peakproteins.com

The benefits of this approach are twofold:

Spectral Simplification: The removal of a significant number of proton signals leads to a much simpler, or "cleaner," NMR spectrum. annualreviews.orgnih.gov This reduction in spectral crowding allows for the resolution and unambiguous assignment of remaining proton signals, which would otherwise be obscured in a fully protonated protein. annualreviews.orgnih.gov

Sensitivity Enhancement: By reducing dipolar relaxation pathways, deuteration leads to longer transverse relaxation times (T2) for the remaining protons. This results in narrower linewidths and a significant improvement in the signal-to-noise (S/N) ratio, making it possible to detect signals that would be too weak to observe in a protonated sample. peakproteins.commit.edu This enhanced sensitivity is crucial for studying large proteins and protein complexes, which are often available only in limited quantities. rsc.org

The introduction of DL-Serine (3,3-D2) specifically targets the serine residues within a protein. The deuterons at the C3 (β-carbon) position effectively eliminate the strong scalar and dipolar interactions involving these protons, leading to a notable simplification of the corresponding regions in the NMR spectrum. dokumen.pub This targeted deuteration, often used in conjunction with uniform ¹⁵N and/or ¹³C labeling, has become an indispensable tool in modern biomolecular NMR, pushing the size limits of proteins amenable to structural analysis. nih.gov

Table 1: Impact of Deuteration on NMR Spectral Properties

Spectral Parameter Effect of Deuteration Rationale
Linewidth Decreased (Narrower Peaks) Reduction of ¹H-¹H dipolar relaxation, leading to longer T2 relaxation times.
Signal-to-Noise (S/N) Ratio Increased Narrower lines and reduced relaxation lead to stronger signals relative to the baseline noise. peakproteins.com
Spectral Resolution Increased Less overlap between adjacent peaks allows for better distinction of individual resonances. annualreviews.org
Spectral Complexity Decreased (Simplified) Fewer proton signals are present, reducing the overall crowding of the spectrum. nih.gov

Site-Specific and Uniform Isotopic Labeling for NMR Experimentation

Isotopic labeling is a cornerstone of modern biomolecular NMR, allowing researchers to selectively "highlight" specific atoms or residues within a large protein. nih.govckisotopes.com DL-Serine (3,3-D2) can be utilized in both site-specific and uniform labeling strategies to facilitate complex NMR experiments.

Site-Specific Labeling: This approach involves the incorporation of labeled amino acids, such as DL-Serine (3,3-D2), into a protein while the rest of the amino acids remain unlabeled or are labeled with a different isotope. ckisotopes.com This is typically achieved by providing the specific labeled amino acid in the growth medium for the expression system (e.g., E. coli). ckisotopes.com The organism will then incorporate this exogenous labeled serine into the protein it synthesizes.

The primary advantage of site-specific labeling with DL-Serine (3,3-D2) is the ability to isolate and study specific serine residues within the protein. dokumen.pub By eliminating the protons at the C3 position, researchers can simplify complex spectral regions and focus on the signals from other parts of the serine residue or neighboring residues. dokumen.pub This method is invaluable for:

Resonance Assignment: Simplifying spectra to assign chemical shifts to specific atoms in the protein. annualreviews.orgnih.gov

Probing Local Environments: Studying the conformation and dynamics around specific serine residues, which may be located in active sites or at protein-protein interfaces.

Uniform Isotopic Labeling: In this strategy, the protein is produced in a medium where all sources of a particular element are isotopically enriched. For instance, a protein can be uniformly labeled with ¹³C and ¹⁵N by growing the expression host on ¹³C-glucose and ¹⁵N-ammonium chloride.

While DL-Serine (3,3-D2) itself is a tool for selective deuteration, it is often used in concert with uniform labeling schemes. A common and powerful approach is to express a protein in a deuterated medium (D₂O) with ¹³C-glucose and ¹⁵N-ammonium salts, leading to a uniformly ¹³C/¹⁵N-labeled and highly deuterated protein. nih.gov Specific protonated amino acids can then be added back to this deuterated medium, a technique known as selective protonation or "reverse labeling". nih.govckisotopes.com

This combined approach offers several benefits:

It drastically reduces proton density, which is essential for studying very large proteins and protein complexes using techniques like TROSY (Transverse Relaxation-Optimized Spectroscopy). nih.gov

It allows for the selective observation of specific residue types against a "silent" deuterated background, simplifying extremely complex spectra. nih.gov

The biosynthetic conversion of serine to glycine (B1666218) in organisms like E. coli can be exploited. annualreviews.org When labeled serine is provided, the label can be transferred to glycine residues, providing a way to stereospecifically assign glycine's methylene (B1212753) protons, which is crucial for high-quality structure determination. annualreviews.org

Table 2: Comparison of Isotopic Labeling Strategies Using Deuterated Serine

Labeling Strategy Description Primary Application Key Advantage
Site-Specific Labeling Incorporation of DL-Serine (3,3-D2) into an otherwise unlabeled or differently labeled protein. ckisotopes.com Simplification of specific spectral regions for resonance assignment and local dynamics studies. Allows focused analysis of serine residues and their immediate environment. dokumen.pub
Uniform Deuteration with Selective Protonation Protein expressed in D₂O with ¹³C/¹⁵N sources, with protonated serine added back. nih.gov Structural studies of large proteins (>30 kDa) and complexes. Maximizes spectral simplification and sensitivity for very large systems.
Selective Labeling via Metabolic Precursors Using labeled precursors that are converted biosynthetically to serine within the cell. nih.gov Achieving specific labeling patterns without adding the final labeled amino acid directly. Can be more cost-effective and allows for stereo-array isotope labeling (SAIL). nih.gov

Hydrogen-Deuterium Exchange (HDX) Studies Using Deuterated Serine

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe protein conformation, dynamics, and interactions. thermofisher.com The method relies on the principle that amide hydrogens on the protein backbone exchange with deuterium atoms when the protein is placed in a deuterated solvent like deuterium oxide (D₂O). thermofisher.com The rate of this exchange is highly dependent on the solvent accessibility of the amide hydrogen and its involvement in hydrogen bonding, which is a key component of protein secondary structure. thermofisher.comresearchgate.net

While HDX-MS primarily monitors the exchange of backbone amide protons, the use of deuterated amino acids like DL-Serine (3,3-D2) is relevant in the broader context of creating specific isotopic states of a protein for analysis. For instance, preparing a protein that is already deuterated at specific, non-labile positions (like the C-H bonds) can be part of a complex experimental design, although the core HDX experiment measures the exchange of the labile N-H protons.

The typical HDX-MS workflow is as follows:

Deuterium Labeling: The protein of interest is incubated in a D₂O-based buffer for a set period, ranging from seconds to hours. thermofisher.com During this time, solvent-exposed and unprotected amide protons exchange for deuterons.

Quenching: The exchange reaction is rapidly stopped, or "quenched," by lowering the pH to ~2.5 and dropping the temperature to 0°C. researchgate.net These conditions dramatically slow the back-exchange of deuterons for protons.

Digestion and Analysis: The quenched protein is typically digested into smaller peptides by an acid-stable protease (like pepsin). These peptides are then separated by liquid chromatography (LC) and analyzed by mass spectrometry (MS). nih.gov

Data Interpretation: The mass of each peptide is measured. An increase in mass compared to an unlabeled control sample indicates the uptake of deuterium. By analyzing the deuterium uptake over time and for different regions (peptides) of the protein, a map of solvent accessibility and structural stability can be generated. nih.gov

HDX-MS is particularly useful for comparative studies, such as analyzing changes in protein conformation upon ligand binding, protein-protein interaction, or modification. researchgate.net For example, regions of the protein that become protected from exchange upon binding to another molecule are identified as part of the interaction interface. nih.gov

While DL-Serine (3,3-D2) deuterates a non-exchangeable position, its use in producing specifically labeled protein standards can be valuable for calibrating and validating complex mass spectrometry experiments that seek to differentiate various isotopologues. nih.govmdpi.com The ability to create proteins with precisely defined patterns of deuteration is fundamental to pushing the boundaries of structural mass spectrometry.

Elucidation of Biochemical Pathways and Metabolic Flux Using Dl Serine 3,3 D2

Tracer Applications in Serine Biosynthesis Pathways

The de novo synthesis of serine is a critical metabolic process, and DL-SERINE (3,3-D2) has been instrumental in dissecting its primary routes.

Tracing the Phosphorylated Pathway in Non-Photosynthetic Organisms

In non-photosynthetic organisms, the predominant route for L-serine biosynthesis is the phosphorylated pathway, which originates from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG). nih.govnih.govwikipedia.orghmdb.ca This pathway involves a sequence of three enzymatic reactions:

Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) oxidizes 3-PG to 3-phosphohydroxypyruvate (3-PHP). wikipedia.orgoncotarget.comfrontiersin.org

Transamination: Phosphoserine aminotransferase (PSAT1) catalyzes the transfer of an amino group from glutamate (B1630785) to 3-PHP, yielding 3-phosphoserine (3-PSer) and α-ketoglutarate. nih.govoncotarget.comfrontiersin.org

Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates 3-PSer to produce L-serine. nih.govwikipedia.orgoncotarget.comfrontiersin.org

The use of deuterated serine, such as DL-SERINE (3,3-D2), allows researchers to trace the reverse of this pathway or to quantify the contribution of exogenous serine versus de novo synthesized serine to the total cellular serine pool. While the provided search results focus more on the forward pathway using labeled glucose, the principle of using labeled serine helps in understanding the dynamics of serine utilization and its feedback regulation on the synthesis pathway. frontiersin.org

In plants, serine biosynthesis also occurs via the phosphorylated pathway, alongside the photorespiratory and glycerate pathways. frontiersin.org Studies in plants have shown the essential role of the enzymes in the phosphorylated pathway for growth and development. frontiersin.org

Flux Analysis in Cellular and Tissue Models (e.g., cancer cell metabolism research)

Metabolic flux analysis using stable isotopes like DL-SERINE (3,3-D2) is a cornerstone of cancer metabolism research. d-nb.info Many cancer cells exhibit an increased reliance on serine and glycine (B1666218) metabolism to support their high proliferation rates. d-nb.infod-nb.info These amino acids are crucial for synthesizing proteins, nucleic acids, and lipids. d-nb.info

By introducing DL-SERINE (3,3-D2) into cell culture media, scientists can quantify the rates (fluxes) of serine uptake and its conversion into various downstream metabolites. nih.gov This technique, often coupled with mass spectrometry, reveals how much of the cellular serine pool is derived from extracellular sources versus de novo synthesis. nih.govnih.gov

Research has shown that some cancer cells are highly dependent on external serine, and restricting its availability can impede tumor growth. google.comrockefeller.edu For instance, studies in HeLa cells using isotope tracing revealed that serine uptake accounts for a significant portion of serine inputs, with the remainder coming from the serine synthesis pathway and protein degradation. nih.gov The majority of this serine is then channeled into the synthesis of phospholipids, sphingolipids, and proteins. nih.gov

The use of deuterated serine has demonstrated that in certain physiological media, the contribution of extracellular serine to the intracellular glycine and glutathione (B108866) pools is altered. nih.gov This highlights the metabolic flexibility of cancer cells and the importance of studying metabolism in conditions that more closely mimic the human body. nih.gov

Table 1: Key Enzymes in the Phosphorylated Serine Biosynthesis Pathway

EnzymeAbbreviationFunction
3-phosphoglycerate dehydrogenasePHGDHOxidizes 3-phosphoglycerate to 3-phosphohydroxypyruvate. wikipedia.orgoncotarget.comfrontiersin.org
Phosphoserine aminotransferasePSAT1Converts 3-phosphohydroxypyruvate to 3-phosphoserine. nih.govoncotarget.comfrontiersin.org
Phosphoserine phosphatasePSPHHydrolyzes 3-phosphoserine to L-serine. nih.govwikipedia.orgoncotarget.comfrontiersin.org

Investigating Serine Catabolism and Interconversion Pathways

DL-SERINE (3,3-D2) is also invaluable for studying how serine is broken down and converted into other essential molecules.

Tracing Carbon and Nitrogen Flux through Serine Dehydratase Pathways

Serine can be catabolized directly to pyruvate (B1213749) and ammonia (B1221849) by the enzyme serine dehydratase (SDH), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. mdpi.comnih.gov This reaction is a key step in gluconeogenesis, particularly in the liver. mdpi.com By tracing the deuterium (B1214612) label from DL-SERINE (3,3-D2), researchers can follow the carbon backbone as it is converted to pyruvate, which can then enter the citric acid cycle. nih.gov

The nitrogen atom from serine is released as ammonia. While not directly traceable with DL-SERINE (3,3-D2), the flux through this pathway can be inferred by measuring the production of labeled pyruvate. Engineered human serine dehydratase enzymes are being explored as a potential cancer therapy to deplete serine in tumors that depend on it. google.com

Role in Glycine and Cysteine Metabolism Elucidation

Serine is a central node connecting to the metabolism of other amino acids, most notably glycine and cysteine. wikipedia.orgfrontiersin.org

The interconversion of serine and glycine is a reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT). mdpi.comresearchgate.netresearchgate.net This reaction is fundamental to one-carbon metabolism, as it generates 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a key donor of one-carbon units for the synthesis of purines and thymidylate. frontiersin.org Using DL-SERINE (3,3-D2), the transfer of the deuterated carbon backbone to glycine can be monitored, quantifying the flux between these two amino acids. nih.gov

Furthermore, serine is the precursor for cysteine synthesis. wikipedia.orgfrontiersin.org The carbon backbone of serine is condensed with homocysteine to form cystathionine, which is then cleaved to yield cysteine. wikipedia.org Tracing the deuterium label from DL-SERINE (3,3-D2) into the cysteine pool provides a direct measure of the flux through the transsulfuration pathway. This is critical for understanding the synthesis of glutathione, a major cellular antioxidant for which cysteine is a rate-limiting precursor. frontiersin.org

Mechanistic Insights into Downstream Metabolite Derivation from Deuterated Serine

The application of DL-SERINE (3,3-D2) extends to unraveling the synthesis of a wide array of downstream metabolites, providing a detailed picture of serine's metabolic fate.

The deuterium label from DL-SERINE (3,3-D2) can be traced into numerous molecules, including:

Phospholipids: Serine is a component of phosphatidylserine, a key membrane phospholipid. nih.govmdpi.com

Sphingolipids: Serine is a precursor for the synthesis of ceramides (B1148491) and other sphingolipids, which are important signaling molecules and structural components of membranes. wikipedia.orgmdpi.com

Purines and Pyrimidines: Through its role in one-carbon metabolism, the carbon units from serine are incorporated into the rings of purines and the methyl group of thymidine. wikipedia.org

D-serine: In the brain, L-serine is converted to D-serine by the enzyme serine racemase. nih.govnih.gov D-serine is a crucial co-agonist of NMDA receptors, playing a significant role in neurotransmission. wikipedia.orgnih.gov Isotope tracing can elucidate the dynamics of this conversion.

Table 2: Research Findings on Serine Metabolic Flux in Cancer Cells

Cell LineMethodKey FindingReference
HeLa13C Isotope Tracing & Metabolic Flux AnalysisSerine uptake, the serine synthesis pathway (SSP), and protein degradation contribute 71.2%, 24.0%, and 5.7% to serine inputs, respectively. nih.gov
HeLa13C Isotope Tracing & Metabolic Flux AnalysisA major fraction of serine (94.7%) is directed to phospholipid, sphingolipid, and protein synthesis. nih.gov
A549 & HCT116U-13C-Glucose TracingIncreased percentage of M+3 serine and M+2 glycine derived from glucose in physiological media (Plasmax) compared to standard media (DMEM). nih.gov
A5492,3,3-D3-Serine TracingLower contribution of extracellular serine to the intracellular glycine pool in physiological media. nih.gov

By employing DL-SERINE (3,3-D2) in metabolic tracer studies, researchers can construct detailed quantitative maps of serine metabolism. This approach is essential for understanding the metabolic reprogramming that occurs in diseases like cancer and for identifying potential therapeutic targets within these complex biochemical networks. d-nb.infoeurisotop.com

Mechanistic Enzymology and Isotope Effects Involving Deuterated Serine

Kinetic Isotope Effect (KIE) Studies with Deuterated Serine Substrates

Kinetic isotope effect (KIE) studies involve comparing the reaction rates of a substrate containing a heavy isotope to one with a light isotope. This technique provides invaluable insights into the bond-breaking and bond-forming steps of an enzymatic reaction.

Primary and Secondary Deuterium (B1214612) Isotope Effects in Enzyme Reactions

Primary deuterium isotope effects are observed when a bond to a deuterium atom is broken or formed in the rate-determining step of a reaction. mdpi.com The magnitude of the primary KIE can indicate the degree to which this bond cleavage is rate-limiting. For instance, in studies of D-amino acid oxidase, large primary deuterium kinetic isotope effects were measured with D-serine as a substrate, suggesting that the cleavage of the Cα-H bond is a significant event in the reaction mechanism. nih.gov

Secondary deuterium isotope effects arise from changes in the hybridization state of a carbon atom to which a deuterium atom is attached, even if the C-D bond itself is not broken. mdpi.com These effects are typically smaller than primary KIEs and can provide information about the structure of the transition state. For example, an inverse secondary KIE (kH/kD < 1) might suggest a change from sp2 to sp3 hybridization in the transition state. mdpi.com In the case of D-amino acid oxidase, the secondary deuterium isotope effect with D-serine was found to be indistinguishable from unity, which, along with other data, was consistent with a carbanion intermediate rather than a concerted mechanism. nih.gov

Elucidation of Rate-Limiting Steps and Transition State Structures

By measuring primary and secondary KIEs, researchers can pinpoint the rate-limiting steps in a multi-step enzymatic reaction. A significant primary KIE for the C-D bond cleavage in DL-serine (3,3-D2) would strongly suggest that this step is at least partially rate-limiting. For example, studies on tryptophan synthase using L-serine deuterated at the alpha carbon helped to assign the deprotonation of the external aldimine to a rapid binding step. nih.gov This indicates that subsequent steps, such as the release of the product L-tryptophan, are rate-determining under optimal conditions. nih.gov

Furthermore, the magnitude of the KIE can provide clues about the geometry of the transition state. A maximal KIE is expected for a symmetrical transition state where the proton (or deuteron) is equally shared between the donor and acceptor. Deviations from this can indicate an "early" or "late" transition state. These studies, often complemented by computational modeling, allow for a detailed mapping of the reaction's energy landscape. researchgate.net

Investigating Serine Racemase Mechanisms with Deuterated Substrates

Serine racemase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-serine to D-serine, an important neuromodulator. frontiersin.orgmdpi.com The use of deuterated serine has been instrumental in understanding its catalytic mechanism. The enzyme operates through a dual-base mechanism, where one base abstracts the α-proton from L-serine, and another donates a proton to form D-serine. frontiersin.orgoup.com

Studies using DL-serine (3,3-D2) can help to dissect the proton abstraction and donation steps. The observation of deuterium incorporation from the solvent (D2O) into the product and substrate further supports the formation of a stabilized carbanionic intermediate. rsc.orgrsc.org The enzyme's ability to catalyze both racemization and β-elimination (dehydration) of serine to pyruvate (B1213749) can also be investigated using deuterated substrates. frontiersin.orgmdpi.com For instance, mutating key residues proposed to act as the catalytic bases, such as Ser84 in human serine racemase, leads to a loss of racemization activity while retaining some β-elimination activity, a finding clarified through experiments with isotopically labeled serine. frontiersin.org

Studies of Pyridoxal Phosphate (B84403) (PLP)-Dependent Enzymes (e.g., Tryptophan Synthase, Serine Dehydratase)

Many enzymes that utilize serine as a substrate are dependent on the cofactor pyridoxal 5'-phosphate (PLP). researchgate.netwikipedia.org The versatility of PLP allows it to catalyze a wide range of reactions, including transamination, elimination, and racemization. wikipedia.org

Serine Dehydratase: This PLP-dependent enzyme catalyzes the conversion of serine to pyruvate and ammonia (B1221849). genome.jpwikipedia.org The reaction proceeds through the elimination of the hydroxyl group of serine to form an aminoacrylate intermediate, which then tautomerizes and is hydrolyzed. genome.jp The use of deuterated serine, such as DL-serine (3,3-D2), allows for the investigation of the kinetic isotope effects associated with the Cα-H and Cβ-H bond cleavages, providing insight into the mechanism of elimination.

Enzymatic Deuteration/Racemization of Serine in Model Systems

Model systems are often employed to study enzymatic reactions in a simplified and controlled environment. These can include purified enzymes, reconstituted systems, or even non-enzymatic chemical models that mimic the active site of an enzyme. cdnsciencepub.comuliege.be

The enzymatic deuteration of serine can be achieved by incubating the amino acid with an appropriate enzyme in a deuterated solvent like D2O. researchgate.netscholaris.ca For example, serine palmitoyltransferase has been shown to catalyze a slow hydrogen-deuterium exchange at the Cα of serine. nih.gov This enzyme was also found to catalyze the racemization of serine, and the rate of this racemization was comparable to the rate of product formation when starting with D-serine. nih.gov Such studies demonstrate the potential for off-pathway reactions and provide a more complete picture of an enzyme's catalytic capabilities.

These model systems are invaluable for studying the stereochemistry of the reaction and for producing stereospecifically labeled amino acids for further mechanistic studies. researchgate.net

Proton Transfer Dynamics in Serine-Containing Enzyme Active Sites

Proton transfer is a fundamental process in many enzyme-catalyzed reactions. The active sites of enzymes are exquisitely designed to facilitate these transfers, often through a network of hydrogen bonds involving amino acid side chains and water molecules. mdpi.comnih.gov

The use of DL-serine (3,3-D2) in combination with techniques like solvent isotope effects and proton inventories (where the reaction rate is measured in mixtures of H2O and D2O) can reveal the number of protons that are "in flight" during the rate-determining step of the reaction. mdpi.com For example, a linear relationship between the reaction rate and the mole fraction of D2O suggests that a single proton transfer is rate-limiting.

These studies have been applied to various serine-utilizing enzymes, including serine proteases and serine acetyltransferase. researchgate.net In serine proteases, proton transfer between the catalytic triad (B1167595) residues (Ser, His, Asp) is crucial for catalysis. biorxiv.orgresearchgate.net Deuterium isotope effects have provided evidence for the formation of short, strong hydrogen bonds in the transition state, which contribute significantly to the catalytic power of these enzymes. mdpi.comnih.gov

Applications in Cellular and Organismal Research Models Non Clinical Contexts

Investigating Amino Acid Metabolism in Cell Lines and Organoid Systems

DL-Serine (3,3-D2) is instrumental in elucidating the complexities of serine metabolism in vitro, particularly within cancer cell lines and organoid models. Serine is a central node in cellular metabolism, contributing to the synthesis of proteins, nucleotides, and lipids, all of which are critical for rapidly proliferating cancer cells. researchgate.netaginganddisease.org

By introducing DL-Serine (3,3-D2) into cell culture media, researchers can track the metabolic fate of the serine molecule. For instance, studies have utilized deuterated serine to differentiate between mitochondrial and cytosolic one-carbon metabolism. nih.gov When [2,3,3-²H]serine is metabolized in the mitochondria, one of the deuterium (B1214612) atoms is lost, resulting in singly labeled downstream products. nih.gov Conversely, cytosolic metabolism retains both deuterium atoms, leading to doubly labeled products. nih.gov This distinction is vital for understanding how different cellular compartments contribute to biosynthetic pathways.

Metabolic flux analysis, a quantitative method to determine the rates of metabolic reactions, heavily relies on stable isotope tracers like DL-Serine (3,3-D2). nih.govmit.edu In cancer research, this technique has been used to map how cancer cells rewire their metabolic pathways to support growth and proliferation. mit.eduaaas.org For example, studies in breast cancer and colon cancer cell lines have used isotopic tracing to demonstrate an increased reliance on the de novo serine synthesis pathway. rupress.orgbiorxiv.org This pathway diverts glycolytic intermediates to produce serine, which then fuels nucleotide synthesis and supports redox homeostasis. researchgate.netnih.gov

Organoid systems, which are three-dimensional cell cultures that mimic the structure and function of organs, offer a more physiologically relevant model for studying metabolism. ijstemcell.comfrontiersin.orgnih.gov In intestinal organoids, for example, deuterated serine has been used to investigate the role of serine metabolism in maintaining the intestinal stem cell pool. biorxiv.org These studies have shown that serine metabolism is crucial for the production of sphingolipids, which in turn regulate stem cell function. biorxiv.org

Table 1: Application of DL-Serine (3,3-D2) in Cellular and Organoid Models

In Vivo Tracing in Animal Models for Mechanistic Biological Insights

The use of DL-Serine (3,3-D2) in animal models provides invaluable insights into systemic metabolism and the interplay between different organs and tissues. mdpi.comnih.govresearchgate.netmdpi.com By administering the deuterated tracer, researchers can follow its incorporation into various biomolecules throughout the organism, offering a dynamic view of metabolic processes in a physiological context. mdpi.com

One significant application is in the study of neurological function and disease. D-serine, the stereoisomer of L-serine, is a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain, playing a key role in synaptic plasticity and neurotransmission. researchgate.netnih.govnih.gov Animal models, such as mice with genetic modifications in serine metabolism pathways, have been used to investigate the consequences of altered D-serine levels. nih.govelifesciences.orgfrontiersin.org For example, serine racemase knockout mice, which have significantly reduced brain D-serine, exhibit behaviors relevant to schizophrenia and show impairments in learning and memory. nih.govnih.gov Tracing studies with deuterated serine in such models can help to elucidate the specific metabolic routes that are disrupted. nhri.org.tw

Furthermore, in vivo tracing with DL-Serine (3,3-D2) is employed to understand metabolic adaptations in various physiological and pathological states. For instance, studies have explored how dietary modifications or disease states alter serine metabolism and its downstream effects. In models of fatty liver disease, deuterated serine has been used to track the contribution of serine to glutathione (B108866) synthesis, a key antioxidant, and to pathways that mitigate lipid accumulation. mdpi.comnih.gov

The data gathered from these in vivo studies are crucial for building comprehensive models of metabolic networks and for identifying potential points of therapeutic intervention.

Table 2: In Vivo Tracing Studies with Deuterated Serine in Animal Models

Research on Microbial and Plant Metabolic Networks

The application of DL-Serine (3,3-D2) extends to the study of microbial and plant metabolism, providing insights into their unique biochemical pathways. isotope.comnih.gov In microbiology, deuterated serine is used to probe the metabolic networks of bacteria, such as Escherichia coli. nih.gov These studies can reveal how bacteria synthesize essential amino acids and other metabolites, and how they respond to environmental stressors. For example, research has shown that D-serine can inhibit the growth of certain E. coli mutants by targeting pantothenate and L-serine biosynthesis. nih.gov Understanding these metabolic vulnerabilities can be crucial for developing new antimicrobial strategies. The biosynthesis of cysteine from serine in bacteria is a two-step pathway that can be investigated using isotopically labeled serine. researchgate.net

In plant biology, stable isotope labeling with compounds like deuterated serine helps to unravel the intricate metabolic pathways involved in growth, development, and response to environmental changes. mdpi.comresearchgate.net Researchers can trace the incorporation of deuterium from DL-Serine (3,3-D2) into various plant metabolites, including other amino acids, alkaloids, and cell wall components. mdpi.com This allows for the mapping of metabolic fluxes and the identification of key enzymatic reactions. For instance, studies have used deuterated water (D₂O) to label a wide range of metabolites in germinating plants, including serine, to understand their synthesis and transformation. mdpi.comresearchgate.net While these studies often use a general labeling approach, targeted tracing with DL-Serine (3,3-D2) can provide more specific information about serine's metabolic fate.

Table 3: Use of Deuterated Serine in Microbial and Plant Research

Deuterated Serine as a Probe for Protein Turnover and Proteostasis Research

DL-Serine (3,3-D2) is a valuable tool for studying protein turnover and proteostasis, the processes that control the synthesis, folding, and degradation of proteins. nih.govbiorxiv.org Maintaining proteostasis is essential for cellular health, and its dysregulation is implicated in aging and numerous diseases.

By introducing deuterated serine into a biological system, newly synthesized proteins will incorporate this labeled amino acid. ljmu.ac.uknih.gov Mass spectrometry-based proteomics can then be used to measure the rate of incorporation, providing a direct measure of protein synthesis rates. nih.govacs.org This technique, often referred to as stable isotope labeling by amino acids in cell culture (SILAC) or in vivo, allows for the quantification of protein turnover for thousands of proteins simultaneously. ljmu.ac.uk

For example, researchers can compare the protein turnover rates in young versus old animals, or in healthy versus diseased tissues, to identify changes in proteostasis. ljmu.ac.uk Studies have used deuterated water (which labels multiple amino acids, including serine) to measure protein turnover in skeletal muscle in response to exercise, providing insights into how muscle adapts to physical stress. ljmu.ac.uk

Furthermore, deuterated serine can be used to investigate the regulation of specific protein synthesis pathways. For instance, hydrogen-deuterium exchange mass spectrometry can probe changes in protein conformation and dynamics, which are critical for protein function and regulation. nih.gov While this technique typically involves the exchange of backbone amide hydrogens with deuterium from the solvent, the incorporation of deuterated amino acids can provide complementary information.

Table 4: Applications of Deuterated Serine in Proteostasis Research

Theoretical and Computational Studies Involving Deuterated Serine

Molecular Dynamics Simulations of Deuterated Serine Interactions with Biomolecules

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net By numerically solving Newton's equations of motion, MD simulations generate trajectories that reveal the conformational dynamics and thermodynamic properties of systems ranging from small molecules to large biological complexes like proteins and nucleic acids. researchgate.net While direct MD simulation studies focusing specifically on DL-Serine (3,3-D2) interacting with biomolecules are not extensively documented in dedicated publications, the principles and applications of MD provide a clear framework for how such studies would be conducted and what information they would yield.

In a typical MD simulation involving a deuterated ligand like DL-Serine (3,3-D2) and a biomolecule (e.g., a receptor or enzyme), the system is first constructed using initial coordinates, often from an experimental structure. nih.gov The components are then placed in a simulated physiological environment, usually a box of explicit water molecules and ions. mpg.de The interactions between all atoms are governed by a set of empirical functions known as a force field. researchgate.net For a deuterated species, the standard force field parameters for serine would be modified to account for the increased mass of deuterium (B1214612) at the C3 position. This mass change, although electronically neutral, directly influences the dynamic properties of the molecule.

The primary contributions of MD simulations in this context would be to:

Analyze Conformational Sampling: Investigate how the altered vibrational frequencies and moments of inertia due to deuteration affect the conformational landscape of serine when bound to a biomolecule. This includes exploring the stability of different rotamers and their populations over time.

Characterize Intermolecular Interactions: Detail the hydrogen bonding network and van der Waals contacts between the deuterated serine and the surrounding biomolecular residues and solvent molecules. mdpi.complos.org MD can track the distances, angles, and lifetimes of these interactions, revealing any subtle stabilizing or destabilizing effects arising from the isotopic substitution.

Probe Binding Site Dynamics: Assess the flexibility and movement of amino acid residues within the binding pocket. The slightly different dynamic behavior of DL-Serine (3,3-D2) compared to its non-deuterated counterpart could induce changes in the collective motions of the protein, which may have functional implications. plos.org

The key parameters calculated from such simulations would include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and various interaction energies to quantify the binding. researchgate.net These computational studies are invaluable for providing an atomic-level interpretation of experimental results, such as those from NMR spectroscopy or calorimetry, and for generating hypotheses about the role of specific interactions in molecular recognition and function.

Quantum Chemical Calculations for Prediction and Interpretation of Isotope Effects

Quantum chemical calculations are essential for understanding the fundamental principles behind isotope effects. Unlike classical force fields used in MD, quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio methods (e.g., Møller-Plesset perturbation theory, MP2), explicitly model the electronic structure of molecules. uc.ptresearchgate.net This allows for the accurate prediction of properties that are sensitive to isotopic substitution, such as vibrational frequencies and zero-point energies (ZPE).

The replacement of hydrogen with deuterium in DL-Serine (3,3-D2) primarily affects the vibrational modes involving the C3 atom. The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond due to the greater mass of deuterium. This difference in vibrational frequency leads to a lower ZPE for the deuterated molecule. The ZPE is the minimum possible energy that a quantum mechanical system may have, and its change upon isotopic substitution is the primary origin of the kinetic isotope effect (KIE). princeton.eduwikipedia.org

Systematic computational studies on serine and its deuterated isotopologues have been performed to understand their structure and vibrational spectra. For instance, a study on neutral 3,3-dideutero-serine utilized DFT (BLYP) and MP2 methods with the 6-311++G(d,p) basis set to calculate the structures and vibrational spectra of its most stable conformers. nih.gov These calculations were crucial for assigning the features observed in experimental infrared spectra. nih.gov Another study employed DFT (B3LYP/6-311++G(d,p)) calculations to analyze the vibrational spectra of DL-serine hydrochloride and its deuterated form, allowing for a detailed characterization of its molecular structure and hydrogen bonding network. uc.pt

The table below summarizes representative theoretical approaches used to study deuterated serine and the key insights gained.

Computational MethodBasis SetSystem StudiedKey Findings and PredictionsReference
DFT (BLYP) / MP26-311++G(d,p)Neutral 3,3-dideutero-serineCalculated structures and vibrational spectra for multiple conformers; enabled interpretation of experimental matrix-isolation IR spectra. nih.gov
DFT (B3LYP)6-311++G(d,p)DL-Serine HCl (hydrogenated and deuterated)Provided theoretical infrared spectra and potential energy distributions, aiding in the detailed characterization of molecular structure and H-bonds. uc.pt
DFT (M06-2X)6-311++G(d,p)Oxazolidine-protected serineCalculated the free energy profile for a deuteration reaction, explaining the mechanism and stereoselectivity of deuterium incorporation. acs.org
DFT (B3LYP)def2-TZVPZwitterionic Amino AcidsUsed to calculate vibrational wavenumbers and IR intensities to study hydrogen bonding effects, applicable to deuterated derivatives. dergipark.org.tr

These quantum chemical calculations are predictive and interpretive. They can predict the magnitude of the KIE by calculating the ZPE of the reactants and the transition state for a given reaction. mdpi.com A higher activation energy for the deuterated species (due to the lower ZPE of its ground state) results in a slower reaction rate, a phenomenon known as a primary KIE. princeton.edu By comparing calculated KIEs with experimental values, researchers can validate proposed reaction mechanisms. princeton.edumdpi.com

Computational Modeling of Enzyme-Substrate Complexes Incorporating Deuteration

Computational modeling of enzyme-substrate complexes provides atomic-level insights into the mechanisms of biological catalysis. When a deuterated substrate like DL-Serine (3,3-D2) is involved, these models are particularly useful for dissecting reaction mechanisms by explaining experimentally observed kinetic isotope effects (KIEs). Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are the state-of-the-art for such studies. nih.govnih.govmdpi.com

In a QM/MM simulation, the region of the system where bond-breaking and bond-forming events occur (e.g., the substrate and key catalytic residues of the enzyme) is treated with a high-level QM method. nih.govresearchgate.net The rest of the protein and the surrounding solvent are treated with a more computationally efficient MM force field. nih.gov This approach balances accuracy with computational feasibility, allowing for the simulation of chemical reactions within the complex environment of an enzyme active site. nih.govmdpi.com

For an enzyme that processes serine, such as D-amino acid oxidase (DAAO) or a serine protease, modeling the reaction with DL-Serine (3,3-D2) would involve several key steps:

Building the Enzyme-Substrate Model: An initial structure of the enzyme-substrate complex is built, often based on X-ray crystallography data. pnas.org The DL-Serine (3,3-D2) substrate is then docked into the active site.

Defining the QM/MM Partition: The QM region would typically include the entire serine substrate and the side chains of the catalytic residues directly involved in the reaction (e.g., the flavin cofactor in DAAO or the catalytic triad (B1167595) in a serine protease). nih.govbiorxiv.org

Simulating the Reaction Pathway: Using methods like umbrella sampling or string-of-states simulations, the energy profile of the reaction is calculated. nih.gov This involves mapping the path from the reactant state (enzyme-substrate complex) through the transition state to the product state.

Calculating the KIE: The simulation is repeated for both the hydrogenated (H) and deuterated (D) substrate. The difference in the calculated activation free energies (ΔG‡) for the two isotopes allows for the theoretical prediction of the KIE (kH/kD).

Studies on D-amino acid oxidase have shown that the reaction with D-serine exhibits a primary deuterium KIE of 4.5, indicating that the C-H bond cleavage at the alpha-carbon (or C-D in the deuterated analog) is a rate-determining step. nih.gov QM/MM calculations can model this hydride transfer step to the flavin cofactor, and the results can be compared with experimental KIEs to validate the proposed transition state structure and mechanism. pnas.orgnih.gov Similarly, for serine proteases, computational models have been used to investigate the proton transfer steps in the catalytic cycle. biorxiv.orgnih.gov Incorporating a deuterated substrate in these models would help clarify the coupling between heavy-atom motion and proton transfers, which can be probed by solvent isotope effects. nih.govtandfonline.com

The table below outlines the application of computational modeling to enzymes that act on serine or related substrates, highlighting how deuteration provides mechanistic insights.

Enzyme ClassComputational MethodSubstrate/IsotopologueMechanistic Insight from Modeling DeuterationReference
D-Amino Acid Oxidase (DAAO)QM/MM, Isotope Effect StudiesD-SerineValidates that C-H bond cleavage (hydride transfer to flavin) is rate-limiting, consistent with a significant primary KIE. Helps distinguish between carbanion and hydride transfer mechanisms. pnas.orgnih.gov
Serine ProteasesQM/MM, Free Energy SimulationsPeptide substratesElucidates the role of proton transfers in the catalytic triad. Modeling with deuterated substrates and in D₂O (solvent isotope effect) can dissect the timing and energetics of proton abstraction and donation during catalysis. mdpi.combiorxiv.orgnih.gov
Alcohol DehydrogenaseQM/MM, Isotope Effect StudiesAlcohol substratesProvides a model for studying hydride transfer reactions. Calculations can explain how protein dynamics and quantum tunneling contribute to the observed KIEs. nih.gov
Glycosidases (Substrate-Assisted)QM/MM Molecular DynamicsN-acetylated carbohydratesAlthough not serine, provides a framework for how the substrate itself participates in catalysis. Deuteration of the substrate's participating group would allow for computational validation of the reaction intermediate's structure. ub.edu

By integrating experimental KIE data with sophisticated computational models, researchers can achieve a detailed, dynamic picture of enzyme catalysis, clarifying the roles of specific residues, the nature of transition states, and the importance of quantum mechanical effects like tunneling. mdpi.comnih.gov

Future Research Directions and Methodological Advancements

Development of Novel Synthetic Routes for Stereospecific Deuterated Serine

The synthesis of stereospecifically labeled serine, such as (2S, 3R)-[3-²H]-serine or (2S, 3S)-[3-²H]-serine, is crucial for detailed mechanistic studies of enzymes that interact with the C-3 position of serine. While methods exist, the development of more efficient and scalable novel routes remains a significant area of research.

Future synthetic strategies are focusing on both chemical and enzymatic approaches to achieve high stereoselectivity. One established method involves the hydrogenation of (Z)-2-acetamido-3-methoxyacrylic acid with deuterium (B1214612) gas, followed by enzymatic deacetylation to yield the desired L-serine isotopologue. researchgate.net Labelling studies using this approach have been instrumental in demonstrating that certain enzymatic reactions, like those involving β-lactone formation under Mitsunobu conditions, proceed with a specific inversion of configuration at the C-3 position. researchgate.net

Current and future research aims to:

Develop more efficient catalysts: Exploring new metal catalysts and ligands for asymmetric hydrogenation to improve yield and stereoselectivity.

Utilize novel enzyme-based methods: Biocatalytic deuteration using enzymes like PLP-dependent Mannich cyclases is a promising strategy for achieving exquisite site- and stereoselectivity under mild conditions. researchgate.net

Simplify multi-step syntheses: Research is ongoing to reduce the number of steps required, which often involve protection, deuteration, and deprotection, to make these valuable compounds more accessible. mdpi.comacs.org For example, methods are being developed for the direct, enantioselective α-deuteration of serine derivatives, bypassing the need for external chiral sources. acs.org

These advancements will not only facilitate the synthesis of DL-SERINE (3,3-D2) but also a wider range of stereospecifically deuterated amino acids, which are invaluable for mechanistic enzymology and drug development. researchgate.net

Integration of DL-SERINE (3,3-D2) into Multi-Omics Approaches

The integration of stable isotope tracing with multi-omics platforms (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful systems-level view of cellular metabolism. DL-SERINE (3,3-D2) is an ideal tracer for these approaches, allowing researchers to follow the metabolic fate of the serine backbone through various interconnected pathways. genedata.comnih.gov

Future research will increasingly leverage DL-SERINE (3,3-D2) in multi-omics studies to:

Map metabolic flux in disease states: By tracing the flow of deuterium from serine into downstream metabolites like glycine (B1666218), formate, and nucleotides, researchers can quantify pathway activity in cancer cells or other disease models. researchgate.netfrontiersin.org This can reveal metabolic reprogramming and identify potential therapeutic targets.

Uncover novel protein-metabolite interactions: Combining deuterated serine tracing with proteomics can identify proteins that are post-translationally modified by serine-derived metabolites or whose expression levels are altered in response to changes in serine flux.

Enhance biomarker discovery: Multi-omics data integration methods, such as DIABLO (Data Integration Analysis for Biomarker Discovery using Latent Components), can identify highly correlated features across different omics layers that are relevant to disease classification. nih.gov Using DL-SERINE (3,3-D2) can add a dynamic, functional layer to these analyses, improving the identification of robust biomarkers. nih.gov

The challenge lies in developing sophisticated computational tools and algorithms that can effectively integrate and interpret these large, heterogeneous datasets to extract meaningful biological insights. genedata.comfrontlinegenomics.com

Advancements in Spectroscopic Techniques for Deuterium Detection and Quantification

The ability to accurately detect and quantify deuterium incorporation from tracers like DL-SERINE (3,3-D2) is fundamental to its use in metabolic research. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed, and ongoing advancements are enhancing their sensitivity and resolution. acs.orgnih.govnih.gov

Key areas of development include:

High-Resolution Mass Spectrometry: Techniques such as hydrogen/deuterium exchange mass spectrometry (HDX-MS) are becoming more robust, allowing for detailed analysis of protein conformation and dynamics. acs.orgnih.govnih.gov Advances in fragmentation methods circumvent issues like deuterium scrambling, enabling higher spatial resolution. acs.org

Quantitative NMR (qNMR): Combined ¹H NMR and ²H NMR methods are being refined to provide highly accurate determinations of isotopic abundance in deuterated compounds. researchgate.net

In Vivo Imaging: Deuterium metabolic imaging (DMI), an MRI-based technique, is emerging as a powerful tool for non-invasively monitoring the metabolism of deuterated substrates like serine in real-time within living organisms. researchgate.net Recent studies have used [2,3,3-²H₃]serine to image serine metabolism in glioblastoma models, demonstrating the potential to track metabolic flux in vivo and assess pathway activity. researchgate.net

Raman Spectroscopy: This technique can provide detailed vibrational information. The analysis of 3,3-dideutero-serine has been used to refine the assignment of spectral bands for the non-deuterated molecule, showcasing its utility in fundamental spectroscopic studies.

Novel Laser-Based Methods: Techniques like laser-induced ablation (LIA) and laser-induced desorption (LID) coupled with quadrupole mass spectrometry (QMS) are being explored for quantifying deuterium release from materials, which could find future applications in biological sample analysis. spectroscopyonline.com

These technological improvements will allow for more precise measurements of metabolic fluxes and a deeper understanding of the subcellular localization of metabolic processes involving serine.

Exploration of Deuterated Serine in Emerging Biological Systems and Pathways

While the roles of serine in one-carbon metabolism and as a neuromodulator are well-studied, the application of DL-SERINE (3,3-D2) is expanding to new frontiers of biology. mdpi.comnih.govfrontiersin.org

Future research is expected to explore:

The Gut Microbiome: Investigating how gut microbes metabolize serine and how this influences host physiology and disease. Deuterated serine can be used to trace the metabolic interplay between the host and its microbiome.

Neuropsychiatric and Neurodegenerative Disorders: D-serine is a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor, and its dysregulation is implicated in conditions like schizophrenia and Alzheimer's disease. mdpi.comnih.govgoogle.com Deuterated D-serine analogs are being developed as potential therapeutic agents with improved pharmacokinetic profiles, such as reduced nephrotoxicity. google.com Tracing the metabolism of deuterated serine in the brain can provide insights into the "serine shuttle" between neurons and astrocytes and its role in synaptic plasticity. nih.govfrontiersin.org

Immunometabolism: Understanding how serine metabolism supports the function of immune cells during activation and differentiation. DL-SERINE (3,3-D2) can be used to probe the metabolic requirements of different immune cell subsets.

Cocaine Addiction: Recent studies have linked D-serine signaling in the nucleus accumbens to the mechanisms of cocaine addiction, suggesting a new area where tracing serine pathways could yield valuable insights into NMDAR-dependent synaptic plasticity in addiction. frontiersin.org

The application of DL-SERINE (3,3-D2) and its stereoisomers in these emerging areas will undoubtedly uncover new biological functions and regulatory mechanisms, further cementing its status as an indispensable tool in biomedical research.

Q & A

Q. How is DL-Serine (3,3-D2) synthesized and characterized for isotopic labeling studies?

DL-Serine (3,3-D2) is synthesized via deuteration at the 3,3 positions, often through exchange reactions in deuterated solvents or enzymatic pathways. Characterization relies on X-ray diffraction (single-crystal or powder) to confirm crystal structure and isotopic substitution . Fourier-transform infrared (FT-IR) spectroscopy is critical for identifying vibrational modes altered by deuteration, particularly in NH/OH and deuterated (ND/OD) groups . Additional validation via nuclear magnetic resonance (NMR) or mass spectrometry ensures isotopic purity (>98%) .

Q. What experimental protocols are recommended for studying DL-Serine (3,3-D2) solubility in aqueous systems?

Solubility studies should use controlled conditions (e.g., 25°C, standardized pH) with ternary systems (e.g., DL-Serine–water–co-solvent). Gravimetric or spectrophotometric methods quantify solubility, while differential scanning calorimetry (DSC) monitors phase transitions. Reference Table 8-61 from The Properties of Gases and Liquids for solubility parameters in multi-component systems .

Q. How can DL-Serine (3,3-D2) be utilized as an internal standard in metabolic flux analysis?

Prepare isotopically labeled DL-Serine (3,3-D2) at known concentrations and spike into biological samples. Use liquid chromatography-mass spectrometry (LC-MS) to track deuterium retention and validate against non-deuterated serine. Calibration curves must account for matrix effects and ion suppression .

Advanced Research Questions

Q. How does deuteration at the 3,3 positions affect DL-Serine’s crystal lattice stability under varying humidity?

Deuteration alters hydrogen-bonding networks, impacting thermal stability and hygroscopicity. Conduct variable-temperature X-ray diffraction (VT-XRD) to compare deuterated and non-deuterated crystals. Monitor lattice parameter shifts and phase transitions under controlled humidity (e.g., 0–90% RH). DL-Serine (3,3-D2) exhibits reduced water absorption compared to non-deuterated forms due to stronger D···O bonds .

Q. What methodological approaches resolve contradictions in reported solubility data for DL-Serine derivatives?

Discrepancies often arise from solvent purity, temperature gradients, or polymorphic forms. Replicate studies using standardized protocols (e.g., USP guidelines) and cross-validate with ternary phase diagrams. For example, DL-Serine (3,3-D2) solubility in water (98.5% purity) conflicts with ternary system data; reconcile by testing co-solvent effects (e.g., ethanol/water mixtures) .

Q. How can isotopic interference be minimized when studying DL-Serine (3,3-D2) in enzymatic assays?

Design kinetic experiments with competitive inhibition models. Compare reaction rates (e.g., serine racemase activity) using deuterated vs. non-deuterated substrates. Employ stopped-flow spectrophotometry to detect kinetic isotope effects (KIEs). Correct for deuterium’s mass difference using Arrhenius pre-exponential factor adjustments .

Q. What advanced techniques characterize the deuteration impact on DL-Serine’s vibrational spectroscopy profile?

Use low-temperature FT-IR (10–300 K) to resolve overlapping ND/OD and NH/OH bands. Assign peaks via density functional theory (DFT) simulations. For example, deuterated DL-Serine·HCl shows redshifted C-D stretches (~2150 cm⁻¹) and altered torsional modes in the 400–600 cm⁻¹ range .

Data Contradiction and Reproducibility

Q. How to address inconsistencies in deuterated DL-Serine’s metabolic pathway tracking?

Cross-validate with isotopomer-specific techniques like ²H-NMR or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). Ensure cell culture media lack competing deuterated metabolites. Replicate findings across multiple cell lines to rule out organism-specific biases .

Q. Why do thermal stability results vary between DL-Serine (3,3-D2) polymorphs?

Polymorph-dependent stability arises from packing efficiency and hydrogen-bond geometry. Use hot-stage microscopy paired with DSC to map phase transitions. For example, Form I of [DL-serH]₂[ox]·2H₂O degrades at 120°C, while Form II remains stable to 150°C due to tighter D···O interactions .

Methodological Best Practices

  • Experimental Design : Define isotopic purity thresholds (>98%) and validate via orthogonal techniques (NMR, LC-MS) .
  • Data Reporting : Include raw spectral data (e.g., XRD .cif files, FT-IR peak tables) for reproducibility .
  • Ethical Compliance : Adhere to institutional guidelines for isotopic waste disposal and deuterium handling .

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